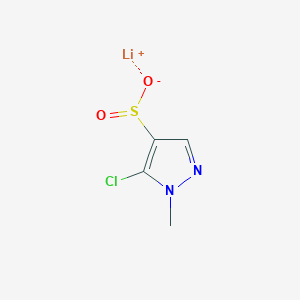
lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C4H5ClN2O2S.Li. It is characterized by the presence of a lithium ion, a 5-chloro-1-methyl-1H-pyrazole moiety, and a sulfinate group.
Vorbereitungsmethoden
The synthesis of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with a sulfinate source in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfinate pathways is beneficial.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The lithium ion may also play a role in stabilizing the compound and facilitating its interaction with target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in a range of chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate can be compared with other similar compounds, such as:
5-chloro-1-methyl-1H-pyrazole-4-sulfonate: This compound differs by having a sulfonate group instead of a sulfinate group, which affects its reactivity and applications.
5-chloro-1-methyl-1H-pyrazole-4-thiolate:
Lithium 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: This compound has a carboxylate group, which influences its solubility and reactivity compared to the sulfinate derivative.
Eigenschaften
IUPAC Name |
lithium;5-chloro-1-methylpyrazole-4-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S.Li/c1-7-4(5)3(2-6-7)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZBMGBUOVIPQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=C(C=N1)S(=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClLiN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2383454.png)
![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)
![N-[(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2383457.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2383458.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B2383463.png)



![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)

![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)
![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2383477.png)
